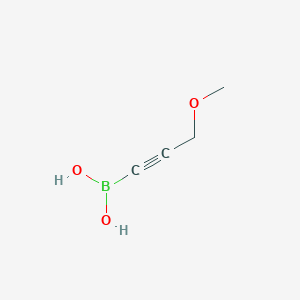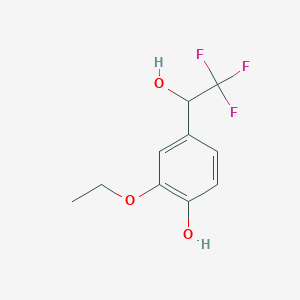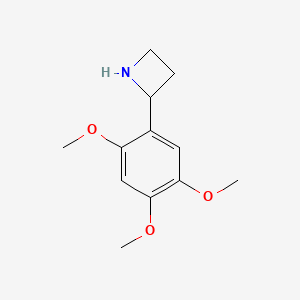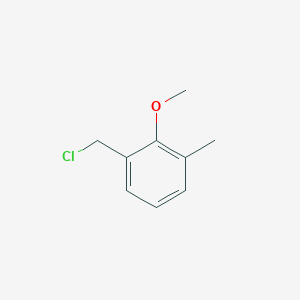
1-(Chloromethyl)-2-methoxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a methoxy group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-methoxy-3-methylbenzene can be synthesized through the chloromethylation of 2-methoxy-3-methylbenzene. The reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride . The reaction is carried out under acidic conditions to facilitate the electrophilic substitution on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-2-methoxy-3-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-methoxy-3-methylbenzene.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-methoxy-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability or chemical resistance.
Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds, aiding in the study of their mechanisms and effects.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2-methoxy-3-methylbenzene primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic attack, leading to the formation of various substituted derivatives. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the aromatic ring.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-4-methoxybenzene: Similar structure but with the methoxy group in the para position.
1-(Chloromethyl)-2-methylbenzene: Lacks the methoxy group, affecting its reactivity and applications.
1-(Bromomethyl)-2-methoxy-3-methylbenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: 1-(Chloromethyl)-2-methoxy-3-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (chloromethyl) groups on the aromatic ring provides a balance that can be exploited in various chemical reactions and synthesis processes.
Propriétés
Numéro CAS |
82212-51-9 |
|---|---|
Formule moléculaire |
C9H11ClO |
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5H,6H2,1-2H3 |
Clé InChI |
HUTTZQCKRYHIRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
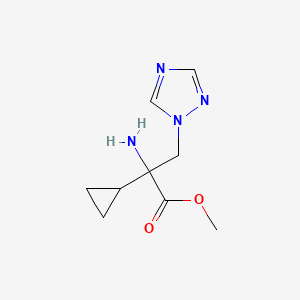
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)
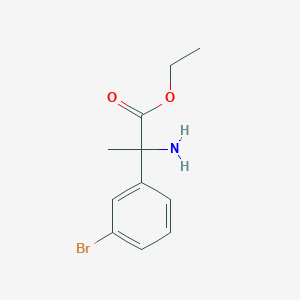
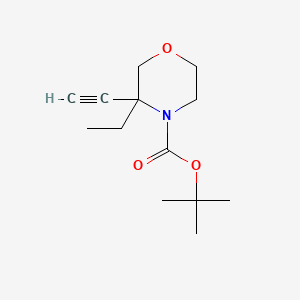
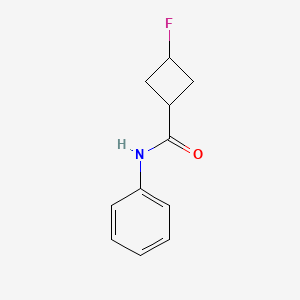
![rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride](/img/structure/B15317371.png)

![5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)
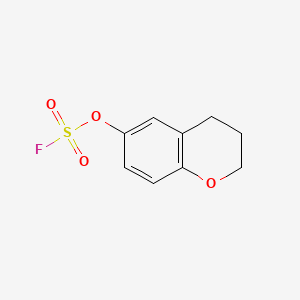
![[2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate](/img/structure/B15317394.png)
